molecular formula C29H34N2 B14602217 (E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine] CAS No. 59854-64-7

(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]

Cat. No.: B14602217
CAS No.: 59854-64-7
M. Wt: 410.6 g/mol
InChI Key: FJUPQNAOESRBFR-UHFFFAOYSA-N
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Description

(E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine] is an organic compound characterized by its unique structure, which includes a 2-methyl-1,4-phenylene core and two 1-(4-butylphenyl)methanimine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine] typically involves the condensation of 2-methyl-1,4-phenylenediamine with 4-butylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bonds. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of (E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine] may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine groups to amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine] has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives may have potential as bioactive agents, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (E,E)-N,N’-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine] involves its interaction with specific molecular targets. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Properties

CAS No.

59854-64-7

Molecular Formula

C29H34N2

Molecular Weight

410.6 g/mol

IUPAC Name

1-(4-butylphenyl)-N-[4-[(4-butylphenyl)methylideneamino]-3-methylphenyl]methanimine

InChI

InChI=1S/C29H34N2/c1-4-6-8-24-10-14-26(15-11-24)21-30-28-18-19-29(23(3)20-28)31-22-27-16-12-25(13-17-27)9-7-5-2/h10-22H,4-9H2,1-3H3

InChI Key

FJUPQNAOESRBFR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)N=CC3=CC=C(C=C3)CCCC)C

Origin of Product

United States

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